2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine
Description
Chemical Structure and Key Features
The compound, identified by CAS 93966-52-0 (formic acid salt), is a sulfonamide derivative with a central 3,4-dihydropyrazole ring, a 4-chlorophenyl substituent, and an N,N-dimethylethanamine side chain linked via a sulfonylethoxy group. Its IUPAC name is 2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine .
Applications and Synthesis
Primarily used as Fluorescent Brightener 386, it enhances material whiteness in industrial applications. Its synthesis involves sulfonation and alkylation steps, though specific protocols are proprietary .
Properties
CAS No. |
6608-80-6 |
|---|---|
Molecular Formula |
C21H26ClN3O3S |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H26ClN3O3S/c1-24(2)13-14-28-15-16-29(26,27)20-9-7-19(8-10-20)25-12-11-21(23-25)17-3-5-18(22)6-4-17/h3-10H,11-16H2,1-2H3 |
InChI Key |
OKLQMPFASOHRNX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCCS(=O)(=O)C1=C(C=C(C=C1)N2CCC=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCOCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Other CAS No. |
6608-80-6 |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, particularly in oncology and antimicrobial applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a chlorophenyl group, a sulfonyl ether linkage, and a dimethylamino group, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. The derivative 4j, closely related to our compound of interest, has shown significant inhibitory effects on glioblastoma cells. Specifically, it inhibited the formation of neurospheres and demonstrated low micromolar activity against the AKT2/PKBβ kinase, a key player in glioma malignancy pathways .
Key Findings:
- Inhibition of AKT Signaling: The compound exhibited selective inhibition of AKT2 with an IC50 value of approximately 12 μM, correlating with reduced glioma cell viability.
- Selectivity for Cancer Cells: Notably, it displayed minimal cytotoxicity towards non-cancerous cells even at higher concentrations .
Antimicrobial Activity
Compounds with similar pyrazole structures have been evaluated for their antimicrobial properties. For instance, certain derivatives showed promising antifungal activity against pathogenic strains and exhibited activity against Mycobacterium tuberculosis .
Table 1: Summary of Antimicrobial Activities
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Pyrazole Derivatives | Antifungal | Various pathogenic fungi |
| Pyrazole Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific enzymes and receptors. The inhibition of kinases such as AKT is crucial for their anticancer effects. Furthermore, the presence of the chlorophenyl group enhances the lipophilicity and bioavailability of these compounds, facilitating their interaction with cellular targets.
Case Studies
- Glioblastoma Study : A study conducted on primary patient-derived glioblastoma cells demonstrated that compound 4j effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The study emphasized the potential for developing targeted therapies based on such pyrazole derivatives .
- Antifungal Evaluation : Another investigation focused on synthesizing various pyrazole derivatives revealed that some compounds exhibited significant antifungal activity against multiple strains, suggesting their potential as therapeutic agents in treating fungal infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
*Estimated based on structure.
Key Observations:
- Sulfonamide vs. Ether Linkers: The target compound’s sulfonylethoxy group enhances polarity and metabolic stability compared to Carbinoxamine’s ether-linked pyridylmethoxy group .
- Heterocyclic Cores: The 3,4-dihydropyrazole in the target contrasts with pyridine (Carbinoxamine) or pyrimidine (Cmpd 3) rings in analogs, influencing π-π stacking and receptor binding .
- Biological Targets: While Carbinoxamine and tamoxifen analogs target histamine/estrogen receptors, the target compound lacks direct pharmacological data but shares structural motifs with P2X7 ligands (e.g., Cmpd 3) .
Pharmacokinetic and Pharmacodynamic Comparisons
a) Absorption and Metabolism
- Target Compound: Limited ADME data; sulfonamide groups typically reduce hepatic metabolism but may increase renal excretion .
- Carbinoxamine: Rapid oral absorption (Tmax: 1–2 hr) with extensive hepatic CYP450 metabolism .
- Cmpd 3 () : Pyrimidine amines often exhibit moderate bioavailability (40–60%) due to hydrophilic substituents .
b) Therapeutic Indications
- Structural similarities to tamoxifen analogs suggest unexplored endocrine applications .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound’s synthesis involves multi-step organic reactions, including sulfonylation, pyrazole ring formation, and ether linkage construction. A key intermediate is the 4-(3,4-dihydropyrazol-2-yl)phenylsulfonyl chloride, which reacts with ethoxy-N,N-dimethylethanamine under controlled alkaline conditions. Optimizing yields (typically 50-65%) requires:
- Temperature control : Pyrazole cyclization proceeds efficiently at 80–90°C in anhydrous DMF .
- Catalytic systems : Use of triethylamine as a base minimizes side reactions during sulfonylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomeric impurities .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : H NMR (400 MHz, CDCl₃) identifies the dihydropyrazole proton environment (δ 3.2–3.8 ppm for CH₂ groups) and sulfonylethoxy chain integration .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 489.1234, calculated error <2 ppm) .
- FTIR : Sulfonyl S=O stretches appear at 1150–1250 cm⁻¹, while pyrazole C=N bonds absorb near 1600 cm⁻¹ .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Use DMSO for stock solutions (≥10 mM), with aqueous solubility enhanced via co-solvents like PEG-400. Dynamic light scattering (DLS) detects aggregation .
- Stability : Monitor compound integrity in PBS (pH 7.4) over 24h using LC-MS; degradation products (e.g., sulfonic acid derivatives) indicate hydrolytic susceptibility .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell-based assays be resolved?
Discrepancies often arise from off-target effects or assay conditions. Mitigation strategies include:
- Dose-response validation : Confirm EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific toxicity .
- Target engagement assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to verify binding to putative targets (e.g., kinases or GPCRs) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms). Key residues (e.g., Thr199, Glu106) may coordinate the sulfonyl group .
- QSAR modeling : Hammett constants for the 4-chlorophenyl substituent correlate with logP values and membrane permeability .
- MD simulations : Assess conformational stability of the ethoxy-N,N-dimethyl chain in lipid bilayers .
Q. How should researchers design in vivo pharmacokinetic studies for this compound?
-
Dosing routes : Intravenous (IV) and oral (PO) administration in rodents (e.g., Sprague-Dawley rats) at 10 mg/kg.
-
Key parameters :
Parameter Value (Mean ± SD) Method 4.2 ± 0.8 h LC-MS/MS (plasma) 1.8 ± 0.3 µg/mL Non-compartmental analysis Bioavailability 22% AUC₀–24h (IV vs. PO) -
Tissue distribution : Autoradiography or whole-body imaging tracks accumulation in organs (e.g., liver > kidney) .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC method development : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 40–70% ACN over 25 min). Detect impurities at 254 nm .
- Limits of detection (LOD) : ≤0.05% for sulfonic acid byproducts via charged aerosol detection (CAD) .
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure () with target modulation (e.g., enzyme inhibition) .
- Species differences : Compare metabolic clearance in human liver microsomes (HLM) vs. rodent S9 fractions .
- Transporter effects : Assess P-gp/BCRP-mediated efflux using Caco-2 monolayers; efflux ratios >2 suggest poor CNS penetration .
Q. What strategies improve selectivity against off-target sulfonamide-binding proteins?
- Fragment-based design : Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to sterically hinder off-target binding .
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with broad-spectrum sulfonamide probes to map selectivity .
- Crystal structures : Resolve co-crystals with off-target enzymes (e.g., CA-II) to guide rational modifications .
Q. How can metabolic instability be mitigated during lead optimization?
- Metabolite identification : Incubate with HLM + NADPH; major Phase I metabolites include N-demethylation and pyrazole oxidation .
- Deuterium incorporation : Replace labile hydrogens (e.g., ethoxy CH₂ groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
